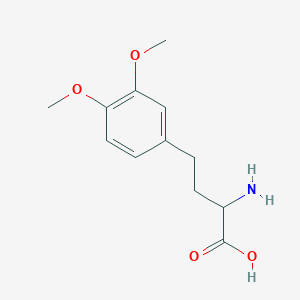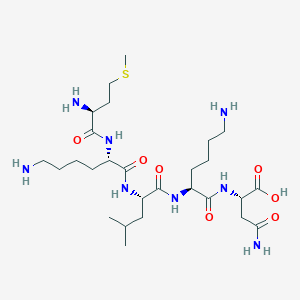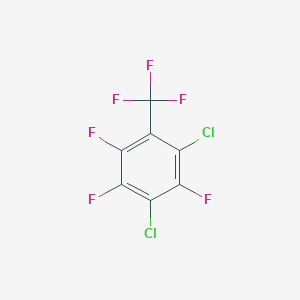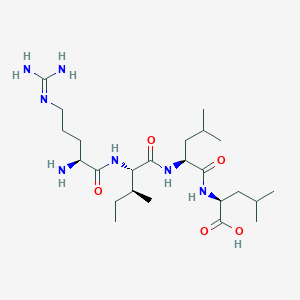![molecular formula C14H29N B14183452 (2R)-2-[(2R)-2,6-dimethylheptyl]piperidine CAS No. 920512-78-3](/img/structure/B14183452.png)
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine is a chiral piperidine derivative with a unique structural configuration. This compound is characterized by the presence of a piperidine ring substituted at the 2-position with a 2,6-dimethylheptyl group. The stereochemistry of the compound is defined by the (2R) configuration at both the piperidine ring and the heptyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-2,6-dimethylheptyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2,6-dimethylheptanal.
Formation of the Intermediate: The key intermediate, 2,6-dimethylheptyl piperidine, is formed through a condensation reaction between piperidine and 2,6-dimethylheptanal under acidic or basic conditions.
Chiral Resolution: The racemic mixture obtained from the condensation reaction is subjected to chiral resolution techniques such as chromatography or enzymatic resolution to isolate the (2R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: The condensation reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Automated Chiral Resolution: Advanced chiral resolution techniques, such as simulated moving bed chromatography, are employed to efficiently separate the desired enantiomer from the racemic mixture.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: N-substituted piperidine derivatives.
Applications De Recherche Scientifique
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2R)-2-[(2R)-2,6-dimethylheptyl]piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The binding of the compound to its target can activate or inhibit signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[(2S)-2,6-dimethylheptyl]piperidine: The enantiomer of the compound with (2S) configuration.
2-[(2,6-dimethylheptyl)]piperidine: A non-chiral analog lacking the specific stereochemistry.
N-substituted piperidines: Compounds with various substituents at the nitrogen atom.
Uniqueness
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine is unique due to its specific (2R) stereochemistry, which can impart distinct biological and chemical properties compared to its analogs and enantiomers.
Propriétés
Numéro CAS |
920512-78-3 |
|---|---|
Formule moléculaire |
C14H29N |
Poids moléculaire |
211.39 g/mol |
Nom IUPAC |
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine |
InChI |
InChI=1S/C14H29N/c1-12(2)7-6-8-13(3)11-14-9-4-5-10-15-14/h12-15H,4-11H2,1-3H3/t13-,14-/m1/s1 |
Clé InChI |
AFNFZWXXOBUZDU-ZIAGYGMSSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)C[C@H]1CCCCN1 |
SMILES canonique |
CC(C)CCCC(C)CC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)



![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)


![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)

![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)




